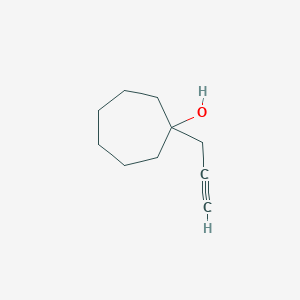
4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Substitution Reactions:
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a primary alcohol or the hydroformylation of an alkene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydrogenation and alkylation reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopropyl groups can undergo substitution reactions with halogens or other functional groups in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), Lewis acids (AlCl₃)
Major Products Formed
Oxidation: 4-Methyl-1-(propan-2-yl)cyclohexane-1-carboxylic acid
Reduction: 4-Methyl-1-(propan-2-yl)cyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
4-Methyl-1-(propan-2-yl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexane-1-carbaldehyde: Lacks the methyl and isopropyl groups, resulting in different chemical properties and reactivity.
4-Methylcyclohexane-1-carbaldehyde: Contains a methyl group but lacks the isopropyl group, leading to variations in its chemical behavior.
1-(Propan-2-yl)cyclohexane-1-carbaldehyde: Contains an isopropyl group but lacks the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-9(2)11(8-12)6-4-10(3)5-7-11/h8-10H,4-7H2,1-3H3 |
InChI Key |
MURWIUCAIUZFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol](/img/structure/B13268650.png)

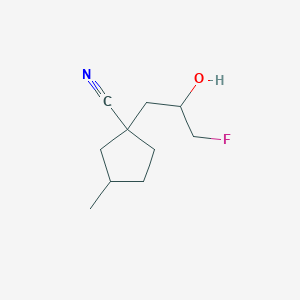
![2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13268667.png)
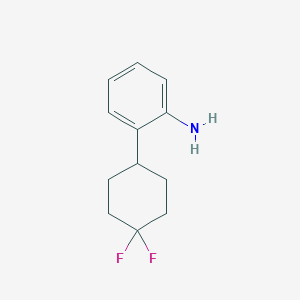
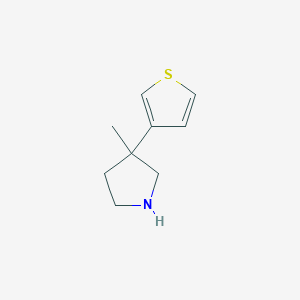
![2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid](/img/structure/B13268685.png)
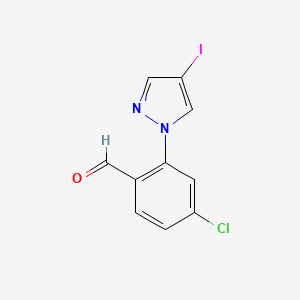
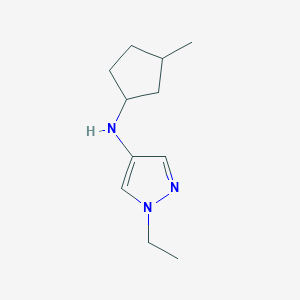
![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)
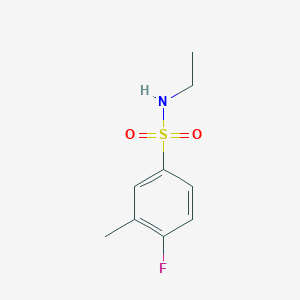
![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
